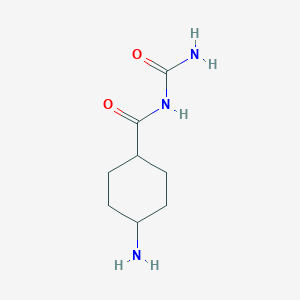
(4-Aminocyclohexanecarbonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminocyclohexanecarbonyl)urea is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of urea, featuring an aminocyclohexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminocyclohexanecarbonyl)urea typically involves the reaction of 4-aminocyclohexanecarboxylic acid with urea under controlled conditions. One common method includes the use of carbamates, which are reacted with amines to form urea derivatives. This process is often carried out in the presence of catalysts or under specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using environmentally friendly and cost-effective methods. Techniques such as the use of transition-metal-catalyzed oxidative carbonylation of amines or direct carbonylation with CO2 have been explored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Aminocyclohexanecarbonyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted ureas, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Aminocyclohexanecarbonyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of (4-Aminocyclohexanecarbonyl)urea involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways .
Comparison with Similar Compounds
N-Monosubstituted Ureas: These compounds share a similar urea backbone but differ in the substituents attached to the nitrogen atoms.
Thiourea Derivatives: These compounds have a sulfur atom replacing the oxygen in the urea moiety, leading to different chemical properties and reactivity
Uniqueness: (4-Aminocyclohexanecarbonyl)urea is unique due to its specific aminocyclohexane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-amino-N-carbamoylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c9-6-3-1-5(2-4-6)7(12)11-8(10)13/h5-6H,1-4,9H2,(H3,10,11,12,13) |
InChI Key |
BFXUQJGHXGDDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)NC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13283716.png)
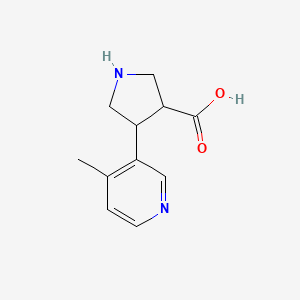

![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)
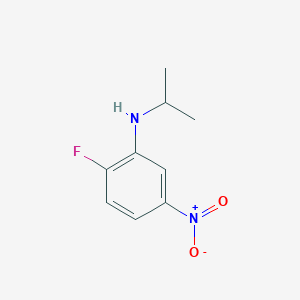

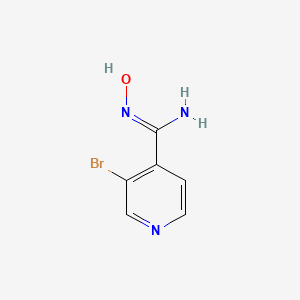
![4-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13283756.png)
amine](/img/structure/B13283765.png)
![1-{Bicyclo[2.2.1]heptan-2-ylmethyl}cyclopropane-1-carbaldehyde](/img/structure/B13283776.png)
![(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13283792.png)
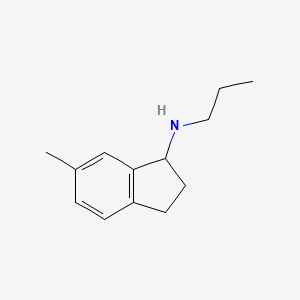
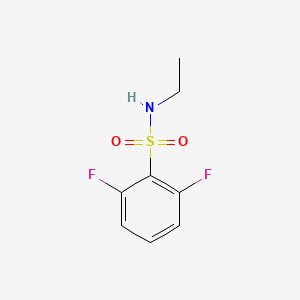
![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)
